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Compound of Interest

Compound Name: 1-Bicyclo[2.2.1]hept-2-ylethanone

CAS No.: 58654-66-3

Cat. No.: B1266384

Get Quote

Methyl norbornyl ketone is a bicyclic organic compound characterized by a norbornene

framework with an acetyl group substituent. Its rigid, strained structure is a direct result of the

methylene bridge across a cyclohexene ring. This conformationally restricted scaffold is of

significant interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of 2-Acetyl-5-norbornene

Property Value Reference(s)

CAS Number
58654-66-3 (mixture); 5063-
03-6

[1]

Molecular Formula C₉H₁₂O [2]

Molecular Weight 136.19 g/mol [3]

Appearance Colorless to light yellow liquid

Boiling Point 84-86 °C at 18 mmHg [4]

Density ~1.005 g/mL at 25 °C
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| Synonyms | Methyl 5-norbornen-2-yl ketone, 5-Acetyl-2-norbornene |[3][5] |

The Critical Aspect of Endo and Exo Isomerism
A key feature of substituted norbornenes is the existence of stereoisomers, designated as endo

and exo. This isomerism arises from the orientation of the substituent (the acetyl group in this

case) relative to the main six-membered ring of the bicyclic system.

Exo Isomer: The substituent points away from the longer etheno bridge (C5-C6) and towards

the shorter ethano bridge (C7).

Endo Isomer: The substituent points towards the longer etheno bridge and is oriented

"under" the main ring structure.

The steric environment and electronic accessibility of the acetyl group differ significantly

between the two isomers, which can influence their reactivity in subsequent synthetic steps and

their interaction with biological targets.[6] Commercial preparations of 2-acetyl-5-norbornene

are typically sold as a mixture of these isomers.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetyl-5-norbornene
https://www.fishersci.com/store/msds?partNumber=AC146870050&productDescription=2-ACETYL-5-NORBORNENE%2C+T+5GR&vendorId=VN00032119&countryCode=US&language=en
https://pubs.rsc.org/en/content/articlelanding/2025/py/d5py00087d
https://www.scbt.com/p/2-acetyl-5-norbornene-mixture-of-endo-and-exo-5063-03-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituent 'away' from C=C bond

Substituent 'under' C=C bond

Click to download full resolution via product page

Figure 1: Stereoisomers of 2-Acetyl-5-norbornene

Part 2: Synthesis Pathway and Experimental
Protocol
The primary and most efficient method for synthesizing 2-acetyl-5-norbornene is the Diels-

Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[7] This reaction
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involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (methyl

vinyl ketone).

The reaction is notable for its high degree of stereoselectivity. Due to favorable secondary

orbital interactions between the developing pi system and the carbonyl group of the dienophile,

the reaction predominantly yields the endo isomer.[7][8][9] This selectivity can be further

enhanced through the use of Lewis acid catalysts, which also accelerate the reaction rate.[10]
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Figure 2: Diels-Alder synthesis of the endo isomer

Detailed Laboratory Protocol: Synthesis of 2-Acetyl-5-
norbornene
This protocol is adapted from established procedures for Diels-Alder reactions involving

cyclopentadiene.[11]

Reagent Preparation:

Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the

cyclopentadiene monomer via distillation (b.p. 41 °C). Keep the monomer chilled on an ice

bath to prevent dimerization.

Prepare a solution of methyl vinyl ketone in a suitable solvent, such as hexane or toluene.

Reaction Setup:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a reflux condenser under a nitrogen atmosphere, add the chilled cyclopentadiene (1.0

eq) and hexane.
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Cool the flask in an ice-water bath to maintain a low temperature.

Execution:

Add the methyl vinyl ketone (1.0 eq) solution dropwise from the dropping funnel to the

stirred cyclopentadiene solution over a period of 30-45 minutes. A mild exothermic

reaction is expected; control the addition rate to keep the temperature below 20 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

Work-up and Purification:

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product, a mixture of endo and exo isomers, can be purified by vacuum

distillation (b.p. 84-86 °C at 18 mmHg).

Characterization:

Confirm the product identity and determine the endo:exo isomer ratio using GC-MS and ¹H

NMR spectroscopy.

Part 3: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio

of the synthesized Methyl norbornyl ketone.
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Figure 3: Analytical workflow for compound verification

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight of the

compound.

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer.[12]

GC Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g.,

HP-5ms), is recommended (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[12]

GC Conditions:

Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

Oven Program: Initial temperature of 50 °C (hold for 1 min), then ramp to 280 °C at 10

°C/min.[12]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136.

The most prominent fragment is typically observed at m/z = 66, corresponding to the

cyclopentadiene fragment from a retro-Diels-Alder fragmentation, which is a hallmark of

norbornene systems.[2][3]

Table 2: Key Mass Fragments for 2-Acetyl-5-norbornene

m/z Identity Significance

136 [C₉H₁₂O]⁺ Molecular Ion (M⁺)

66 [C₅H₆]⁺
Cyclopentadiene fragment

(Retro-Diels-Alder)

| 43 | [CH₃CO]⁺ | Acetyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and for quantifying the endo and exo isomer

ratio.

¹H NMR: The vinyl protons (C5-C6) typically appear as distinct multiplets between 6.0 and

6.2 ppm. The protons adjacent to the acetyl group are key for distinguishing isomers due to

different shielding environments.
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¹³C NMR: The carbonyl carbon provides a characteristic signal around 208-209 ppm. The

olefinic carbons appear around 132-138 ppm.[3]

Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Protons Approximate δ (ppm) Multiplicity

Vinylic (C=C-H) 6.0 - 6.2 m

Bridgehead (C1, C4) ~3.0 - 3.2 m

CH-Ac ~2.5 - 2.9 m

Methyl (CH₃) ~2.1 s

| Bridge (CH₂) | ~1.3 - 1.9 | m |

Infrared (IR) Spectroscopy
IR spectroscopy is used to quickly verify the presence of key functional groups.

Table 4: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Functional Group

~1710 cm⁻¹ C=O stretch Ketone

~1640 cm⁻¹ C=C stretch Alkene (norbornene)

| ~3060 cm⁻¹ | =C-H stretch | Alkene C-H |

Part 4: Applications in Scientific Research and
Development
Methyl norbornyl ketone serves a dual purpose as both a functional ingredient and a versatile

synthetic building block.

Fragrance and Perfumery
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The unique structural characteristics of norbornene derivatives often impart distinct and

tenacious odors. Several patents describe the use of norbornene-based compounds, including

ketones, as perfuming ingredients.[13][14] They are valued for contributing fresh, fruity, and

sometimes melon-like notes to fragrance compositions for use in cosmetics, detergents, and air

fresheners.[13]

The Norbornane Scaffold in Medicinal Chemistry
The true potential of Methyl norbornyl ketone for the target audience lies in its role as a

precursor to pharmacologically active molecules. The rigid norbornane scaffold is an attractive

template in drug design because it reduces conformational flexibility, which can lead to higher

binding affinity and selectivity for biological targets.

Derivatives of the norbornane skeleton have been investigated for a wide range of therapeutic

applications:

Neuroprotective Agents: Norbornane-containing compounds have been synthesized and

shown to act as NMDA receptor inhibitors, offering potential for treating neurodegenerative

disorders.[15]

Anticancer Agents: The norbornene scaffold is being explored for the development of novel

chemotherapeutic agents.[16][17]

CNS and Anticonvulsant Activity: Amides and amines derived from norbornane ketones have

demonstrated CNS depressant and anticonvulsant properties in preclinical studies.[18]

Methyl norbornyl ketone provides a key entry point for accessing this chemical space. The

ketone functionality is readily transformed into other groups (amines, alcohols, oximes),

allowing for the generation of diverse libraries of novel compounds for biological screening.
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Figure 4: Role of the norbornane scaffold in drug discovery

Part 5: Safety, Toxicology, and Handling
Proper handling of Methyl norbornyl ketone is essential. It is classified as a combustible liquid

and is harmful if swallowed.[5]

Table 5: GHS Hazard Information

Pictogram Signal Word Hazard Statement

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Protocol: Safe Handling and Storage
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[19]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-

resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][20]

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use

explosion-proof electrical equipment.[5][21]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Toxicological Considerations
Specific, in-depth toxicological data for 2-acetyl-5-norbornene is not widely published.

However, as a matter of scientific integrity and trustworthiness, it is crucial to consider data

from structurally related compounds. Other ketones, such as methyl n-butyl ketone (MBK), are

well-documented neurotoxins that can cause peripheral neuropathy through their metabolite,

2,5-hexanedione.[22][23] While the bicyclic structure of norbornane significantly alters its

metabolic profile compared to linear ketones, the potential for neurotoxic effects should not be

dismissed without specific toxicological studies. Researchers should exercise caution and

handle the compound with the assumption of potential toxicity until more data becomes

available.

Conclusion
Methyl norbornyl ketone (2-Acetyl-5-norbornene) is a compound of significant interest due to its

foundational role in both applied and research chemistry. Its synthesis via the robust Diels-

Alder reaction, its distinct stereoisomeric forms, and its versatile ketone functionality make it a

valuable molecule. While it finds immediate application in the fragrance industry, its greater

potential lies in its use as a rigid, synthetically tractable scaffold for the development of novel

therapeutics, particularly in the fields of oncology and neuroscience. Adherence to strict safety

and handling protocols is paramount for any researcher working with this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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